BenchChemオンラインストアへようこそ!

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Lipophilicity Drug-likeness Medicinal chemistry

6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1955561-38-2) is a differentiated heterocyclic scaffold for medicinal chemistry. Its XLogP3 of 3.5 and TPSA of 49.5 Ų position it within lead-like space for kinase and CNS programs, while the thiophen-3-yl topology provides a distinct hinge-binding vector versus the 2-thienyl isomer. The 6-chloro substituent serves as a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira late-stage diversification—an advantage absent in 6-methyl or unsubstituted analogs. The distinctive Cl isotope pattern also facilitates metabolite identification in preclinical PK studies. Supplied at ≥95% purity, this building block enables iterative SAR without resynthesis of the core.

Molecular Formula C12H10ClNOS
Molecular Weight 251.73 g/mol
CAS No. 1955561-38-2
Cat. No. B1458690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS1955561-38-2
Molecular FormulaC12H10ClNOS
Molecular Weight251.73 g/mol
Structural Identifiers
SMILESC1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3
InChIInChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2
InChIKeyHNXOJLSCLWKVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1955561-38-2): Structural and Physicochemical Baseline for Procurement


6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic small molecule (C₁₂H₁₀ClNOS, MW 251.73 g/mol) belonging to the 1,4-benzoxazine class, featuring a 6-chloro substituent on the benzo ring and a thiophen-3-yl group at the 3-position of the dihydrooxazine ring [1]. The compound is supplied at ≥95% purity by multiple reputable vendors and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry exploration . Its computed physicochemical profile—XLogP3 3.5, TPSA 49.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond—situates it within a favorable drug-like property space and distinguishes it from close analogs that differ in halogen substitution or thiophene regioisomerism [1].

Why 6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Freely Replaced by In-Class Analogs


Within the 3-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazine series, small substituent changes on both the benzo ring and the thiophene moiety produce large shifts in lipophilicity, hydrogen-bonding capacity, and electronic distribution—parameters that critically influence target binding, metabolic stability, and off-target profiles when the scaffold is advanced into a bioactive series [1]. The 6-chloro substituent contributes both electron-withdrawing character and increased lipophilicity relative to the 6-unsubstituted or 6-methyl variants, while the thiophen-3-yl attachment topology differs electronically and sterically from the thiophen-2-yl isomer [1]. These differences mean that SAR optimization or scale-up efforts using a 'close' analog are not reliably transferable; the quantitative evidence below substantiates specific, measurable points of differentiation that procurement decisions should consider.

Quantitative Differentiation Evidence: 6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 6-Chloro vs. 6-Unsubstituted and 6-Methyl Analogs

The 6-chloro substitution on the benzo ring of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine increases computed XLogP3 by approximately 0.8 log units relative to the 6-unsubstituted parent compound (3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, CAS 1955547-87-1) [1][2]. This lipophilicity increment is consistent with the well-characterized Hansch π value of approximately +0.71 for aromatic chlorine substitution [3]. Relative to the 6-methyl analog (CAS 1955548-16-9), the chloro derivative exhibits a smaller increase in lipophilicity (~0.3 log units) but introduces electron-withdrawing character (Hammett σₘ ≈ +0.37 for Cl vs. σₘ ≈ -0.07 for CH₃), which alters the electronic landscape of the benzoxazine ring and may impact binding to electron-rich or electron-deficient protein pockets [3].

Lipophilicity Drug-likeness Medicinal chemistry

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substitution at the Benzoxazine 3-Position

The target compound bears a thiophen-3-yl group at the 3-position of the dihydrobenzoxazine, whereas the commercially available analog 6-chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1708264-11-2) features a thiophen-2-yl substituent . The sulfur atom in thiophen-3-yl is meta to the point of attachment, while in the 2-thienyl isomer it is ortho; this shift alters the directionality of the sulfur lone pair and the dipole moment vector of the heterocycle. In kinase inhibitor design, regioisomeric thiophene attachments have been shown to produce >10-fold differences in IC₅₀ values against specific targets due to altered hinge-region hydrogen-bonding geometry and steric complementarity with the ATP-binding pocket [1]. While target-specific data for this exact compound pair are not published, the class-level precedent establishes that regioisomer selection is a non-trivial procurement parameter.

Regioisomerism Molecular recognition Kinase inhibitor design

Rotatable Bond Count and Conformational Restriction Relative to Flexible Analogs

6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine possesses only one rotatable bond (the thiophene-benzoxazine linkage), as computed and reported by PubChem [1]. This contrasts with acyclic or partially saturated benzoxazine analogs that may carry 3–5 rotatable bonds, introducing greater conformational entropy. The rigid fused-ring dihydrobenzoxazine core combined with the directly attached thiophene limits the accessible conformational space, which can enhance binding affinity by reducing the entropic penalty upon target engagement. For a hypothetical target, the reduction of one free rotor is estimated to contribute approximately –0.7 to –1.5 kcal/mol to ΔG of binding under standard free energy perturbation approximations [2].

Conformational restriction Entropic penalty Ligand efficiency

Hydrogen Bond Acceptor Count and TPSA: Impact on Permeability vs. Solubility Balance

With a TPSA of 49.5 Ų and 3 hydrogen bond acceptor atoms (the oxazine oxygen, oxazine nitrogen, and thiophene sulfur), 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine sits below the commonly cited TPSA threshold of 60–70 Ų for predicted blood-brain barrier penetration and within the favorable range for oral absorption per the Veber rule (≤140 Ų) [1][2]. In comparison, benzoxazine derivatives bearing additional polar substituents such as carboxylic acids, sulfonamides, or primary amides at the benzo ring exhibit TPSA values exceeding 75 Ų and are more likely to encounter permeability-limited absorption [2]. The compound's moderate TPSA coupled with its elevated logP (3.5) places it in a region of physicochemical space often associated with CNS drug candidates.

Physicochemical profile CNS MPO Permeability

Recommended Application Scenarios for 6-Chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Based on Differentiated Evidence


Kinase-Focused Fragment or Lead-Like Library Design Requiring Defined Lipophilicity and Rigidity

The compound's XLogP3 of 3.5 and single rotatable bond make it an appropriate entry for kinase-targeted screening libraries where balanced lipophilicity and conformational preorganization are prioritized. Its physicochemical profile (MW 251.73, TPSA 49.5 Ų, HBD = 1, HBA = 3) places it within lead-like space, and the chloro substituent offers a synthetic handle for further elaboration via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution [1]. Compared to the 6-unsubstituted analog (ΔXLogP3 ≈ +0.8), the enhanced lipophilicity may improve binding to hydrophobic kinase back pockets, while the thiophen-3-yl group provides a distinct vector for hinge-region interactions relative to the 2-thienyl analog [2].

CNS Drug Discovery Programs Benefiting from Low TPSA and Moderate logP

The compound's TPSA of 49.5 Ų falls below the 60–70 Ų threshold frequently cited for CNS penetration, and its logP of 3.5 aligns with CNS MPO guidelines [1]. This profile supports exploration of the benzoxazine-thiophene scaffold in neuroscience targets (e.g., GPCRs, ion channels, or neurotransmitter transporters) where brain exposure is a prerequisite. The chloro substituent at the 6-position also provides a convenient spectroscopic handle (distinctive Cl isotope pattern in mass spectrometry) for metabolite identification and brain-to-plasma ratio determination in preclinical PK studies [2].

Antimicrobial or Antiparasitic Scaffold Exploration Leveraging Thiophene Bioisosterism

Thiophene-containing heterocycles have established precedent as antimycobacterial and antiparasitic agents, and the benzoxazine core has been reported in histidine kinase inhibitors targeting bacterial two-component systems [1][2]. The 6-chloro-3-(thiophen-3-yl) substitution pattern offers a distinct electronic profile relative to phenyl or furan bioisosteres, which may translate to differential activity against resistant strains. The compound's moderate molecular weight and one H-bond donor also satisfy key physicochemical criteria for antibacterial lead generation, supporting its entry into phenotypic screening cascades against Gram-positive or mycobacterial panels [2].

Synthetic Methodology Development Utilizing the Chloro Substituent as a Reactive Handle

The 6-chloro substituent is not merely a lipophilicity modulator but also a versatile synthetic handle. It enables late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling) to generate focused libraries around the benzoxazine-thiophene scaffold [1]. This contrasts with the 6-methyl analog, which lacks a similarly reactive site for diversification. For medicinal chemistry groups engaged in iterative SAR exploration, the chloro derivative therefore offers greater synthetic tractability, reducing the number of synthetic steps needed to access diverse analogs from a common intermediate [1].

Quote Request

Request a Quote for 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.